N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide
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Overview
Description
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide is a complex organic compound featuring a thiazole ring, a phenyl group, and a sulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-1,3-thiazol-2-yl)methylamine and 3-(2-phenylethenesulfonamido)propanoic acid.
Reaction Conditions: The reaction involves coupling these two compounds under conditions that promote amide bond formation, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and acetic acid.
Reduction: LiAlH4, NaBH4, and ethanol.
Substitution: Halogenated compounds, polar aprotic solvents like DMF (Dimethylformamide), and heat.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated thiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its intended application. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with similar structures and biological activities.
Sulfonamide Derivatives: Compounds containing sulfonamide groups used in various pharmaceutical applications.
Uniqueness: N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.
This compound represents a versatile and valuable addition to the field of organic chemistry, with potential applications across multiple domains. Its synthesis, reactions, and applications continue to be areas of active research and development.
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenylsulfonylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-13-12-23-16(19-13)11-17-15(20)7-9-18-24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10,12,18H,7,9,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBXHPNSVNLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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